![molecular formula C18H19FN2O3S B608448 Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- CAS No. 1000308-25-7](/img/structure/B608448.png)

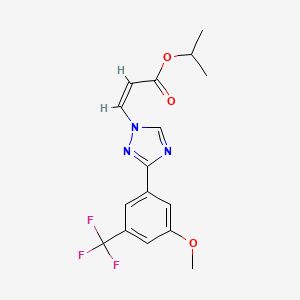

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

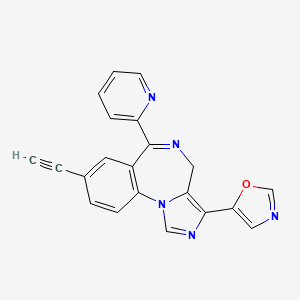

Landipirdine, also known as RO5025181 and SYN120, is a serotonin receptor antagonist.

Applications De Recherche Scientifique

Application in Agriculture

Sulfonyl ureas were introduced as environmentally friendly herbicides, first commercialized for wheat and barley crops in 1982. These compounds have been developed and commercialized worldwide for various crops and specialized uses, such as range land/pasture and forestry. Their unique mode of action involves inhibiting a key enzyme (acetolactate synthase) essential for weed cell growth, making them an effective solution for post-emergence weed control and integrated pest management. Their low application rates and low acute and chronic mammalian toxicities make them preferable over other herbicides (Gilbile, Bhavani, & Vyas, 2017).

Antitumor Activity

Sulfonyl urea derivatives have been studied for their antitumor effects. Certain compounds in this class have demonstrated significant inhibitory activity against multiple human cancer cell lines. For instance, a compound identified as 2,6-dimethyl-4-{6-[3-(4-chloro-3-(trifluoromethyl)phenyl)urea]naphthalen-2-yl}sulfonyl morpholine showed potent activity against specific cell lines, outperforming sorafenib, a known antitumor drug. This indicates the potential of sulfonyl ureas as a valuable lead for cancer treatment development (Luo, Tang, Li, Yin, Chen, & Huang, 2013).

Synthesis and Conformational Studies

Sulfonyl ureas have been the subject of extensive synthesis and conformational studies. Research has delved into the development of robust methodologies for attaching functionalities like amide, carbamate, urea, and sulfonamide to the sulfonyl urea scaffold. This versatility allows for a wide range of applications, including single molecule fluorescence detection, which demonstrates the potential of sulfonyl ureas in advanced scientific research and technological applications (Hearn, Nalder, Cox, Maynard, Bell, Pfeffer, & Ashton, 2017).

Application in Sensor Technology

Sulfonyl ureas have been used in developing new chemosensors. For example, a naphthalene derivative containing a urea group demonstrated unique absorption and fluorescence peaks with fluoride ions. This indicates the potential application of sulfonyl ureas in sensor technology, especially in detecting specific ions or molecules, highlighting their significance in analytical and environmental chemistry (Cho, Moon, Ko, Lee, Kim, Yoon, & Nam, 2003).

Propriétés

Numéro CAS |

1000308-25-7 |

|---|---|

Nom du produit |

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- |

Formule moléculaire |

C18H19FN2O3S |

Poids moléculaire |

362.4194 |

Nom IUPAC |

N-(((1R)-6-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea |

InChI |

InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1 |

Clé InChI |

MTTHRRVVGMPYQG-ZDUSSCGKSA-N |

SMILES |

O=C(N)NC[C@@H]1CCCC2=C1C=CC(S(=O)(C3=CC=CC(F)=C3)=O)=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Landipirdine; RO5025181; RO-5025181; RO 5025181; SYN120; SYN-120; SYN 120; RO5025181-000 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)

![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)

![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)